molecular formula C16H12ClN5O3 B12497264 N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide

N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide

Cat. No.: B12497264
M. Wt: 357.75 g/mol
InChI Key: WBGACQFZSKXYFW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine derivative.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.

    Formation of the Hydrazone Moiety: This involves the reaction of the imidazole derivative with a hydrazine compound under controlled conditions to form the hydrazone linkage.

    Final Assembly: The final step involves the coupling of the hydrazone-imidazole intermediate with a suitable carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone moiety is particularly important for its binding affinity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C16H12ClN5O3

Molecular Weight

357.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C16H12ClN5O3/c17-9-1-3-10(4-2-9)20-16(25)14-15(19-8-18-14)22-21-12-6-5-11(23)7-13(12)24/h1-8,23-24H,(H,18,19)(H,20,25)

InChI Key

WBGACQFZSKXYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N=CN2)N=NC3=C(C=C(C=C3)O)O)Cl

Origin of Product

United States

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